molecular formula C10H15ClN2O2 B14627974 6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione CAS No. 55117-79-8

6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione

Cat. No.: B14627974
CAS No.: 55117-79-8
M. Wt: 230.69 g/mol
InChI Key: MXCVYSUMXHDNCC-UHFFFAOYSA-N
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Description

6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 1,3-di(propan-2-yl)pyrimidine-2,4-dione with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, chloroform, ethanol

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and various fused ring systems .

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes involved in DNA repair. By inhibiting these enzymes, the compound can induce DNA damage in cancer cells, leading to cell death . The pathways involved include the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit DNA repair enzymes makes it a promising candidate for anticancer research .

Properties

IUPAC Name

6-chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-6(2)12-8(11)5-9(14)13(7(3)4)10(12)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCVYSUMXHDNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)N(C1=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355716
Record name AC1LG81M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55117-79-8
Record name AC1LG81M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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